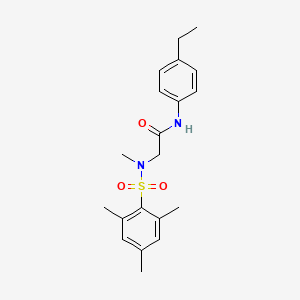![molecular formula C23H24N2O4S2 B3553356 N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B3553356.png)
N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-[(4-methylbenzyl)thio]acetamide
Overview
Description
N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-[(4-methylbenzyl)thio]acetamide, also known as MPT0B390, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of sulfonamide derivatives and has shown promising results in various studies.
Mechanism of Action
N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-[(4-methylbenzyl)thio]acetamide exerts its anticancer effects by inhibiting the activity of the protein kinase CK2. CK2 is an enzyme that plays a role in cell proliferation, survival, and differentiation. Inhibition of CK2 activity by this compound leads to the activation of the tumor suppressor protein p53 and the downregulation of various oncogenic proteins, including c-Myc and AKT.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the expression of various anti-apoptotic proteins, including Bcl-2 and survivin. This compound has been found to reduce the expression of matrix metalloproteinases (MMPs), which play a role in cancer cell invasion and metastasis. Additionally, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors.
Advantages and Limitations for Lab Experiments
N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-[(4-methylbenzyl)thio]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also shown low toxicity in normal cells, indicating its potential as a safe and effective anticancer agent. However, this compound has some limitations, including its poor solubility in water and its limited bioavailability.
Future Directions
There are several future directions for the research on N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-[(4-methylbenzyl)thio]acetamide. One potential area of study is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the potential of this compound in combination with other anticancer agents to enhance its efficacy. Additionally, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo and to evaluate its potential as a therapeutic agent for cancer treatment.
Scientific Research Applications
N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-[(4-methylbenzyl)thio]acetamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit the migration and invasion of cancer cells.
properties
IUPAC Name |
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-[(4-methylphenyl)methylsulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-17-3-5-18(6-4-17)15-30-16-23(26)24-19-9-13-22(14-10-19)31(27,28)25-20-7-11-21(29-2)12-8-20/h3-14,25H,15-16H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLZPBHJDNNZEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B3553275.png)
![N-(5-chloro-2-methylphenyl)-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3553278.png)


![N~1~-(2-ethyl-6-methylphenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3553317.png)
![N-[4-(acetylamino)phenyl]-5-(2,3-dichlorophenyl)-2-furamide](/img/structure/B3553321.png)
![N-(4-bromo-2-chlorophenyl)-2-{[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3553324.png)
![5-{[1-(2-ethyl-6-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3553329.png)
![4-methyl-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3553330.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3553334.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3553350.png)

![3-(4-tert-butylphenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acrylamide](/img/structure/B3553371.png)